3-Bromo-8-fluoro-2-iodoquinoline
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Overview
Description
3-Bromo-8-fluoro-2-iodoquinoline: is a heterocyclic aromatic compound with the molecular formula C9H4BrFIN. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of bromine, fluorine, and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-2-iodoquinoline typically involves multi-step reactions starting from quinoline derivatives One common method includes the halogenation of quinoline at specific positionsThe reaction conditions often involve the use of organolithium reagents such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -75°C) to ensure regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-fluoro-2-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
Chemistry: 3-Bromo-8-fluoro-2-iodoquinoline is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-8-fluoro-2-iodoquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. For instance, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
- 3-Bromo-2-iodoquinoline
- 3-Fluoro-2-iodoquinoline
- 8-Fluoro-2-iodoquinoline
Comparison: Compared to these similar compounds, 3-Bromo-8-fluoro-2-iodoquinoline is unique due to the presence of three different halogen atoms in the quinoline ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-8-fluoro-2-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFIN/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMGGATQVKTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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